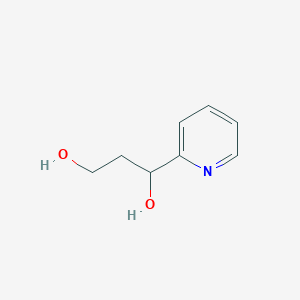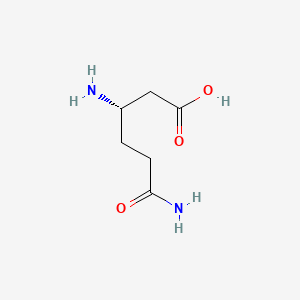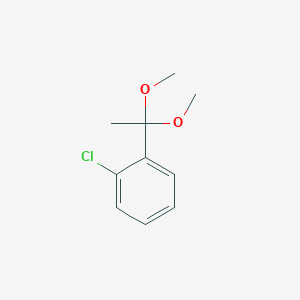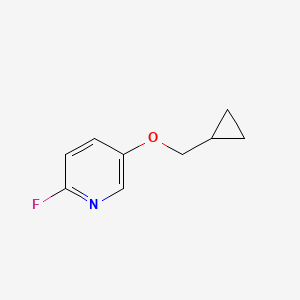
Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate is an organic compound that belongs to the class of pyran derivatives It is characterized by the presence of a dihydropyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dihydro-2H-pyran-3(4H)-one as a starting material. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dihydro-2H-pyran-3(4H)-one: A precursor in the synthesis of Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate.
2H-Pyran-3(4H)-one: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific ester functional group and the Z-configuration of the double bond
Properties
CAS No. |
2137944-56-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2-(oxan-3-ylidene)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h6H,2-5,7H2,1H3 |
InChI Key |
VXDRGYSRYRYJRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C1CCCOC1 |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCOC1 |
Canonical SMILES |
CCOC(=O)C=C1CCCOC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


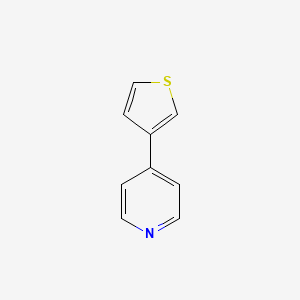
![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)

